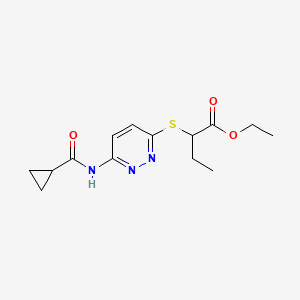
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a complex structure that includes a pyridazine ring, which is known for its diverse pharmacological activities .
准备方法
The synthesis of Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route often includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopropanecarboxamido Group: This step involves the reaction of the pyridazine derivative with cyclopropanecarboxylic acid or its derivatives.
Thioether Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
科学研究应用
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s unique properties make it suitable for use in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core.
Emorfazone: An anti-inflammatory agent that also features a pyridazine ring.
Pyridaben: A herbicide with a pyridazine structure.
These compounds share the pyridazine scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
生物活性
Ethyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)butanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a cyclopropanecarboxamide group and an ethyl thio butanoate moiety. The molecular formula is C13H16N4O2S, with a molecular weight of approximately 284.36 g/mol.
This compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting tumor growth and inflammatory responses.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against various bacterial strains, suggesting a role in treating infections.
Pharmacological Effects
The pharmacological profile includes:
- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro, which could be beneficial for conditions like arthritis.
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of the compound using a murine model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
ethyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-3-10(14(19)20-4-2)21-12-8-7-11(16-17-12)15-13(18)9-5-6-9/h7-10H,3-6H2,1-2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNABCPCUSVFAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














